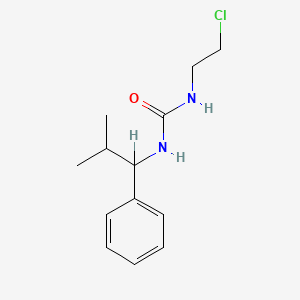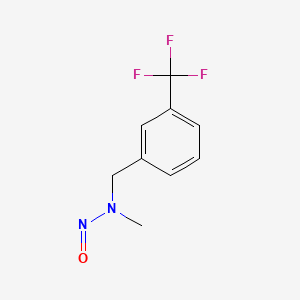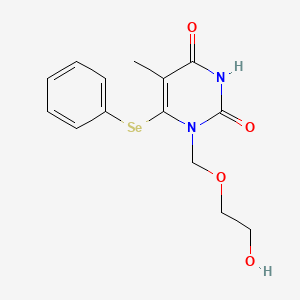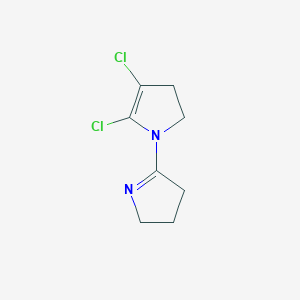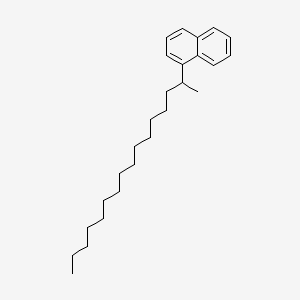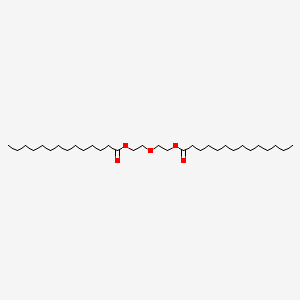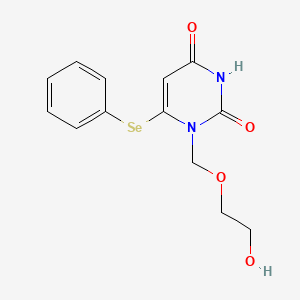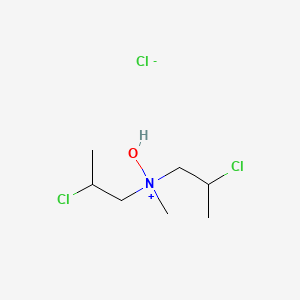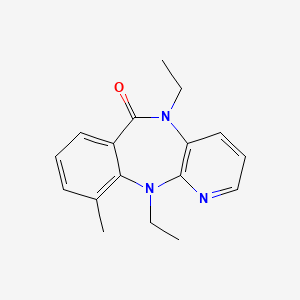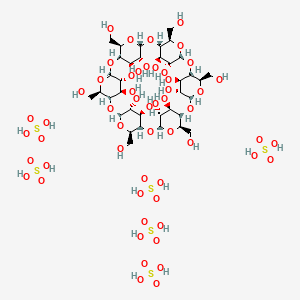
alpha-Cyclodextrin, hexakis(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Cyclodextrin, hexakis(hydrogen sulfate) is a chemically modified derivative of alpha-Cyclodextrin. Alpha-Cyclodextrin itself is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. The hexakis(hydrogen sulfate) modification involves the addition of sulfate groups to the hydroxyl groups of the glucose units, resulting in a highly water-soluble compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclodextrin, hexakis(hydrogen sulfate) typically involves the sulfation of alpha-Cyclodextrin. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at controlled temperatures to ensure selective sulfation.
-
Chlorosulfonic Acid Method
Reagents: Alpha-Cyclodextrin, chlorosulfonic acid, pyridine.
Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-sulfation. The mixture is then neutralized and purified to obtain the desired product.
-
Sulfur Trioxide-Pyridine Method
Reagents: Alpha-Cyclodextrin, sulfur trioxide-pyridine complex, DMF.
Conditions: The reaction is carried out at room temperature, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of alpha-Cyclodextrin, hexakis(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To control the reaction conditions precisely.
Purification Techniques: Such
Properties
CAS No. |
135514-70-4 |
|---|---|
Molecular Formula |
C36H72O54S6 |
Molecular Weight |
1561.3 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid |
InChI |
InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 |
InChI Key |
FFWHUKVWDBRDGO-WWKXUIADSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


